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Compound of Interest

(3-Fluoroadamantan-1-
Compound Name:

yl)methanol
CAS No.: 106094-47-7
Cat. No.: B184198

Get Quote

Part 1: Executive Summary

(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7) is a specialized bifunctional
adamantane derivative characterized by a rigid tricyclic cage scaffold substituted with a primary
hydroxyl group and a fluorine atom at the bridgehead positions (1 and 3, respectively).[1]

In drug discovery, this compound serves as a critical "bioisostere” for the adamantyl group.[1]
The introduction of fluorine at the 3-position accomplishes two strategic goals:

e Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) by Cytochrome P450
enzymes at the typically reactive tertiary carbon, significantly extending the half-life of the
parent drug.[1]

¢ Lipophilicity Modulation: The fluorine atom lowers the lipophilicity (

) compared to the parent adamantane, improving solubility profiles while maintaining the
steric bulk necessary for receptor binding.[1]
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This guide details the synthesis, physicochemical properties, and application of this scaffold in
medicinal chemistry and materials science.[1][2][3]

Part 2: Chemical Identity & Properties[1][2][4]
lentification Data[11[5]

Parameter Value
CAS Number 106094-47-7
IUPAC Name [(1r,3s,5R,7S)-3-fluoroadamantan-1-ylimethanol

Molecular Formula

Molecular Weight 184.25 g/mol

SMILES OCC12CC3CC(F)(Cr)cc(ei3)cz
3-Fluoro-1-hydroxymethyladamantane; 1-

Synonyms

Fluoro-3-(hydroxymethyl)adamantane

Physicochemical Profile[1][2][7]
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Property Data Context

) ) ) Typical of adamantane
_ White to off-white crystalline ]
Physical State " alcohols due to high symmetry
soli
and packing.[1]

High boiling point due to
Boiling Point ~255°C (Predicted) hydrogen bonding and
molecular weight.[1]

Moderate solubility in organic
N DMSO, Methanol, DCM, -~
Solubility Chiorof solvents; low water solubility.
oroform
[1]

Lower than 1-
LogP (Calc) ~1.8-2.1 adamantanemethanol (~2.[1]5)
due to F polarity.[1]

Similar to primary aliphatic
pKa ~15.1 (Alcohol OH)
alcohols.[1]

Part 3: Strategic Synthesis

The synthesis of (3-Fluoroadamantan-1-yl)methanol is non-trivial due to the difficulty of
selectively fluorinating the adamantane cage. The most robust industrial route involves the
fluorination of 1-adamantanecarboxylic acid followed by chemoselective reduction.[1]

Retrosynthetic Analysis (Graphviz)
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(Key Intermediate)
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(BH3-THF or LiAlH4)

(3-Fluoroadamantan-1-yl)methanol

(Target)
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Figure 1: The primary synthetic route relies on constructing the C-F bond prior to reducing the

carboxylic acid.

Detailed Protocol
Step 1: Synthesis of 3-Fluoroadamantane-1-carboxylic acid

Direct fluorination is achieved using electrophilic fluorinating agents or via a lithiation-

fluorination sequence.[1]

Reagents: 1-Adamantanecarboxylic acid, Selectfluor (F-TEDA-BF4), Acetonitrile.[1]
Conditions: Reflux under inert atmosphere (

) for 12-24 hours.

Mechanism: The reaction proceeds via a radical or ionic mechanism where the electron-
withdrawing carboxyl group directs fluorination to the meta-bridgehead position (position 3).

Workup: Solvent evaporation followed by extraction with EtOAc/Water.[1] Purification via
recrystallization from hexanes.[1]
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Step 2: Reduction to (3-Fluoroadamantan-1-yl)methanol

The carboxylic acid is reduced to the primary alcohol.[1] Borane-THF is preferred over LiAIH4
for safety and selectivity if other reducible groups are present.[1]

* Reagents: 3-Fluoroadamantane-1-carboxylic acid, Borane-Tetrahydrofuran complex (

, 1.0 M).[1]

e Solvent: Anhydrous THF.

e Protocol:

o

Dissolve the acid intermediate in anhydrous THF at 0°C.
o Add

dropwise (prevent exotherm).[1]

[¢]

Warm to room temperature and stir for 4 hours.

[e]

Quench: Carefully add Methanol to destroy excess borane.[1]

Isolation: Concentrate in vacuo. The residue is often a borate complex; reflux with

o

aqueous NaOH or treat with acidic methanol to liberate the free alcohol.[1]

Part 4: Applications in Drug Development
The "Fluorine Effect" in Adamantane Scaffolds[1]

The adamantane cage is a "lipophilic bullet" used to improve blood-brain barrier (BBB)
permeability.[1] However, the C3-H bond in unsubstituted adamantane is prone to oxidation.[1]

Mechanistic Impact of C3-Fluorination:

e Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than
the C-H bond (approx. 98 kcal/mol).[1] Replacing the C3-H with C3-F blocks the primary site
of hydroxylation by CYP450 enzymes.[1]
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» Conformational Rigidity: The fluorine atom introduces a dipole that can influence the
orientation of the hydroxymethyl group, potentially locking the molecule into a bioactive
conformation.[1]
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Figure 2: Functional decomposition of the molecule showing how specific substitutions drive
medicinal properties.[1]

Part 5: Characterization Standards

To validate the synthesis of CAS 106094-47-7, the following spectral signatures must be
confirmed.

Nuclear Magnetic Resonance (NMR)
e NMR: A singlet or multiplet (due to H-F coupling) around -130 to -140 ppm (relative to

).[1] This confirms the presence of the fluorine on the tertiary carbon.[1]
« NMR (CDCI3):
o 3.2-3.4 ppm (s, 2H):
(Methylene protons adjacent to hydroxyl).[1]
o 2.2-2.3ppm (m, 2H): Bridgehead protons adjacent to Fluorine.[1]

o 1.5-1.8 ppm (m, Adamantane cage protons): Characteristic overlapping multiplets.[1]
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e NMR:
o ~90-95 ppm (d,
~180 Hz): C3 carbon attached to Fluorine (Doublet due to C-F coupling).[1]
o ~70-72 ppm:

carbon.[1]

Mass Spectrometry[1]

e Method: GC-MS or ESI-MS.[1]
» Signature: Molecular ion

at m/z 184.[1] Fragmentation often shows loss of

(m/z 153) or HF elimination.[1]

Part 6: Safety & Handling

e Hazards: Like many fluorinated alcohols, this compound may cause skin and eye irritation.[1]

[2]

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic nature is
possible due to the alcohol group.[1]

o Disposal: Fluorinated organic compounds require high-temperature incineration to prevent
formation of HF; ensure scrubbers are active.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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